Cas no 38480-28-3 (2-Bromo-1H-pyrrole)

2-Bromo-1H-pyrrole is a brominated heterocyclic compound commonly used as a versatile intermediate in organic synthesis and pharmaceutical research. Its pyrrole core, functionalized with a bromine substituent, enables selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex molecular architectures. The compound’s reactivity makes it valuable in the development of agrochemicals, pharmaceuticals, and functional materials. It exhibits good stability under standard conditions, ensuring reliable handling and storage. Due to its role in modifying pyrrole-based scaffolds, 2-Bromo-1H-pyrrole is particularly useful in medicinal chemistry for the synthesis of bioactive molecules and tailored heterocyclic systems.
2-Bromo-1H-pyrrole structure
2-Bromo-1H-pyrrole structure
Product Name:2-Bromo-1H-pyrrole
CAS No:38480-28-3
MF:C4H4BrN
MW:145.985260009766
CID:304128
PubChem ID:12235268
Update Time:2025-05-26

2-Bromo-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole,2-bromo-
    • 2-Bromo-1H-pyrrole
    • 2-BROMOPYRROLE
    • 1H-Pyrrole,2-bromo
    • 2-brom-1H-pyrrol
    • 2-Brompyrrol
    • ZLD0620
    • bromopyrrole
    • DTXSID50481704
    • 1H-Pyrrole, 2-bromo-
    • AKOS006306430
    • 38480-28-3
    • SCHEMBL173776
    • AKOS025395153
    • FT-0764998
    • SAQAERNKMHATDZ-UHFFFAOYSA-N
    • 2-bromo-pyrrole
    • DB-069694
    • Inchi: 1S/C4H4BrN/c5-4-2-1-3-6-4/h1-3,6H
    • InChI Key: SAQAERNKMHATDZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN1

Computed Properties

  • Exact Mass: 144.95300
  • Monoisotopic Mass: 144.95271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 46.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • PSA: 15.79000
  • LogP: 1.77720

2-Bromo-1H-pyrrole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Bromo-1H-pyrrole Pricemore >>

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Additional information on 2-Bromo-1H-pyrrole

Recent Advances in the Application of 2-Bromo-1H-pyrrole (CAS: 38480-28-3) in Chemical Biology and Pharmaceutical Research

2-Bromo-1H-pyrrole (CAS: 38480-28-3) is a versatile heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The bromine substituent at the 2-position of the pyrrole ring enhances its reactivity, making it an attractive intermediate for cross-coupling reactions and other synthetic transformations.

A recent study published in the Journal of Medicinal Chemistry investigated the use of 2-Bromo-1H-pyrrole as a precursor for the synthesis of novel pyrrole-based kinase inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to introduce diverse substituents, resulting in a library of compounds with potent inhibitory activity against several cancer-related kinases. The study highlighted the compound's role in facilitating the rapid diversification of chemical scaffolds, which is essential for structure-activity relationship (SAR) studies in drug discovery.

In addition to its applications in drug discovery, 2-Bromo-1H-pyrrole has been utilized in the development of antimicrobial agents. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's efficacy as a building block for synthesizing pyrrole-containing antibiotics. The researchers synthesized a series of derivatives and evaluated their activity against multidrug-resistant bacterial strains. Several compounds exhibited promising antibacterial activity, with minimal cytotoxicity against mammalian cells, suggesting their potential as lead candidates for further development.

Another area of interest is the use of 2-Bromo-1H-pyrrole in materials science. A recent publication in ACS Applied Materials & Interfaces explored its incorporation into conjugated polymers for optoelectronic applications. The bromine substituent enabled efficient polymerization via Suzuki-Miyaura coupling, yielding polymers with tunable electronic properties. These findings underscore the compound's versatility beyond pharmaceutical applications, highlighting its potential in the development of advanced materials.

Despite its utility, challenges remain in the large-scale synthesis and purification of 2-Bromo-1H-pyrrole. Recent advancements in flow chemistry and continuous manufacturing have addressed some of these issues, as reported in Organic Process Research & Development. The study demonstrated a scalable and efficient synthesis route, improving yield and purity while reducing environmental impact. These innovations are expected to facilitate broader adoption of the compound in industrial applications.

In conclusion, 2-Bromo-1H-pyrrole (CAS: 38480-28-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span drug discovery, antimicrobial development, and materials science, driven by its reactivity and versatility. Ongoing research aims to further explore its potential and address synthetic challenges, paving the way for new therapeutic and technological advancements.

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